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Compound of Interest

5-Bromoimidazo[1,2-a]pyridine-2-
Compound Name: o
carboxylic acid methyl ester

Cat. No.: B1517409

An In-Depth Technical Guide to 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl
ester (CAS: 1092351-65-9)

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic framework recognized by
medicinal chemists as a "privileged structure."[1][2] Its unique arrangement of nitrogen atoms
and aromatic character confers favorable drug-like properties, leading to its incorporation into
numerous clinically successful therapeutic agents, including Zolpidem, Alpidem, and Saripidem.
[2][3] This bicyclic system serves as a versatile template for designing molecules that can
interact with a wide array of biological targets, demonstrating activities ranging from anticancer
to antiviral and anti-inflammatory.[2][4]

Within this important class of compounds, 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
methyl ester (CAS Number: 1092351-65-9) emerges as a particularly valuable and strategic
building block for drug discovery and development.[5][6] Its structure is pre-functionalized with
two distinct and orthogonally reactive handles: a bromine atom at the C5 position and a methyl
ester at the C2 position. This design allows for selective, stepwise chemical modifications,
enabling the efficient generation of diverse molecular libraries. The C5-bromo group is an ideal
substrate for transition-metal-catalyzed cross-coupling reactions, while the C2-ester provides a
gateway to amides, acids, and other functionalities. This guide offers a comprehensive
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overview of this compound, detailing its physicochemical properties, a robust synthesis
strategy, its reactivity, and its application in modern medicinal chemistry.

Physicochemical and Spectroscopic Profile

The fundamental properties of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl
ester are summarized below. While exhaustive experimental data such as melting and boiling
points are not consistently published, vendor-supplied information and theoretical predictions
provide a solid foundation for its characterization.

Table 1: Core Physicochemical Properties

Property Value Source(s)
CAS Number 1092351-65-9 [51[7]
Molecular Formula CoH7BrN202 [5][6]
Molecular Weight 255.07 g/mol [5]1[6]
Appearance Solid [5]

MDL Number MFCD11109379 [5]
SMILES COC(=0)clcn2c(Br)ccec2nl [5]

InChi Key CKKPLEFSWHGVNO- 5]

UHFFFAOYSA-N

Spectroscopic Characterization (Predicted)

Detailed spectroscopic data (NMR, MS) can often be requested from suppliers.[6][8] Based on
the molecular structure, the following spectral features are anticipated:

e 1 H NMR: The spectrum would exhibit distinct signals corresponding to the aromatic protons
on the pyridine ring, a singlet for the proton on the imidazole ring (C3-H), and a singlet
around 3.8-4.0 ppm for the methyl ester protons. The coupling patterns of the aromatic
protons would be indicative of their relative positions.
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e 13 C NMR: The carbon spectrum would show signals for the nine unique carbon atoms,
including the carbonyl carbon of the ester (around 160-165 ppm), aromatic carbons (110-150
ppm), and the methyl carbon of the ester (around 52 ppm).

o Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern
for the molecular ion [M]+ and [M+2]+ peaks with approximately equal intensity, which is the
signature of a molecule containing one bromine atom. The primary peak would be observed
at m/z 254/256.

Synthesis and Mechanistic Rationale

The construction of the imidazo[1,2-a]pyridine core is efficiently achieved through
multicomponent reactions (MCRSs), which offer significant advantages in terms of step
economy, atom economy, and operational simplicity. The Groebke-Blackburn-Bienaymé (GBB)
reaction is a powerful isocyanide-based MCR that is exceptionally well-suited for synthesizing
this scaffold.[7][9][10]

A robust and logical synthetic route to 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
methyl ester involves the acid-catalyzed condensation of three commercially available
components: (1) 2-amino-6-bromopyridine, (2) a glyoxal derivative (such as methyl glyoxylate),
and (3) an isocyanide (such as methyl isocyanoacetate).

Experimental Protocol (Proposed)

o Step 1: Reaction Setup: To a solution of 2-amino-6-bromopyridine (1.0 eq) in a suitable
solvent such as methanol or DMF (0.2 M), add methyl glyoxylate (1.1 eq) and methyl
isocyanoacetate (1.1 eq).

o Step 2: Catalysis: Add a catalytic amount of a Lewis or Brgnsted acid, such as perchloric
acid (HCIOa4, 10 mol%) or scandium(lll) triflate (Sc(OTf)s, 10 mol%).[11] The use of an acid
catalyst is crucial for activating the imine intermediate toward nucleophilic attack by the
isocyanide.

o Step 3: Reaction Execution: Stir the reaction mixture at room temperature for 24-48 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting
materials are consumed.
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e Step 4: Workup and Purification: Upon completion, concentrate the reaction mixture under
reduced pressure. Purify the residue by column chromatography on silica gel using an
appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-
Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester.

Mechanistic Rationale

The GBB reaction proceeds through a well-established cascade mechanism. The initial step is
the condensation between the aminopyridine and the aldehyde to form an N-acylimine
intermediate. The acid catalyst protonates the imine, activating it for the subsequent
nucleophilic attack by the isocyanide carbon. This is followed by an intramolecular cyclization
and subsequent aromatization to yield the stable imidazo[1,2-a]pyridine ring system.

Condensation

2-Amino-6-bromopyridine + -H20 . .
Methyl Glyox';;{ate : Nucleophilic Attack

[

Intramolecular
Cyclization

Final Product:
5-Bromoimidazo[1,2-a]pyridine-
2-carboxylic acid methyl ester

Aromatization

Nitrile Adduct Cyclized Intermediate

Click to download full resolution via product page

Caption: Proposed Groebke-Blackburn-Bienaymé (GBB) reaction pathway.

Chemical Reactivity & Applications in Drug
Discovery

The synthetic utility of this compound lies in its two chemically distinct functional groups, which
can be manipulated to create a vast chemical space around the imidazo[1,2-a]pyridine core.

A. Functionalization via the C5-Bromo Group

The bromine atom at the C5 position is a versatile handle for introducing molecular complexity
through transition-metal-catalyzed cross-coupling reactions. This allows for the strategic
installation of various substituents to probe structure-activity relationships (SAR).
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» Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium
catalyst (e.g., Pd(PPhs)4) and a base (e.g., K2CO3) allows for the formation of C-C bonds,
introducing aryl or heteroaryl groups.

e Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes
provides access to alkynylated derivatives, which are valuable precursors and
pharmacophores.

e Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines enables the
introduction of diverse amine functionalities (primary, secondary, anilines), which are critical
for modulating physicochemical properties and target interactions.

o Heck Coupling: Reaction with alkenes under palladium catalysis can be used to append vinyl
groups.

B. Transformations of the C2-Methyl Ester

The ester group at the C2 position offers a secondary point for diversification.

e Hydrolysis: Saponification of the methyl ester using a base like lithium hydroxide (LiOH) or
sodium hydroxide (NaOH) yields the corresponding carboxylic acid.

o Amide Coupling: The resulting carboxylic acid is a key intermediate for forming amide bonds.
Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to couple the acid
with a diverse range of amines, generating libraries of amide derivatives. This is a
cornerstone of modern medicinal chemistry for creating peptidomimetics and other bioactive
molecules.[9][11]
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Caption: Diversification potential of the title compound.

Handling, Storage, and Safety

As with any laboratory chemical, 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl
ester should be handled with appropriate care in a well-ventilated fume hood. Personal
protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required.

o Storage: For long-term stability, the compound should be stored in a tightly sealed container
under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[8]

o Safety: While specific toxicity data is limited, compounds of this class should be treated as
potentially harmful. Avoid inhalation of dust, and prevent contact with skin and eyes. In case
of exposure, follow standard laboratory first-aid procedures.

Conclusion

5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester is more than just a chemical
intermediate; it is a strategically designed building block that provides an efficient entry point
into the medicinally significant imidazo[1,2-a]pyridine chemical space. Its synthesis via powerful
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multicomponent reactions and the presence of two orthogonal functional handles for

diversification make it an invaluable tool for researchers in drug discovery. By enabling the

rapid and systematic exploration of structure-activity relationships, this compound facilitates the

development of novel therapeutic agents targeting a wide spectrum of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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